Vanadium(III) bromide

2D Materials Crystal Engineering Van der Waals Epitaxy

Vanadium(III) bromide (VBr3) is the critical precursor for selective C(sp³)-H fluorination and 2D magnetic materials. Unlike VCl3, VBr3 exhibits hysteresis-free structural transition, antiferromagnetic ordering below 27 K, and superior magnetocrystalline anisotropy. Its 4.00 g/cm³ density enables dense thin films, while certified ≥99.5% purity ensures reproducible catalytic and magnetic performance. Order now for R&D applications.

Molecular Formula Br3V-3
Molecular Weight 290.65 g/mol
CAS No. 13470-26-3
Cat. No. B086626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadium(III) bromide
CAS13470-26-3
Molecular FormulaBr3V-3
Molecular Weight290.65 g/mol
Structural Identifiers
SMILES[V].[Br-].[Br-].[Br-]
InChIInChI=1S/3BrH.V/h3*1H;/p-3
InChIKeyAKGCXQNCLDJIFR-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadium(III) Bromide (VBr3) Technical Grade Selection Criteria for Procurement Specialists


Vanadium(III) bromide (VBr3, CAS 13470-26-3) is a layered van der Waals transition metal trihalide [1]. The compound is a green-black, highly hygroscopic, polymeric solid in its anhydrous form, adopting a trigonal BiI3-type layered structure [2]. VBr3 serves as a versatile precursor and catalyst in applications including C(sp³)-H fluorination and the synthesis of advanced 2D magnetic materials . A thorough technical evaluation reveals that selecting VBr3 over in-class analogs (e.g., VCl3, VI3) is driven by specific, quantifiable performance differentiators in magnetic, structural, and synthetic domains [3].

Why Vanadium Halides Cannot Be Interchanged: A Guide to Preventing Costly VBr3 Substitution Errors


Within the vanadium(III) trihalide series (VCl3, VBr3, VI3), fundamental differences in crystal field effects, magnetic anisotropy, and synthetic utility preclude direct substitution. The heavier halides (VBr3, VI3) exhibit an unquenched orbital moment that is absent in VCl3, leading to profoundly different magnetocrystalline anisotropies [1]. Furthermore, the increasing atomic radius of the halide ion directly impacts the unit cell volume and the van der Waals gap between layers, a critical parameter for exfoliation and 2D device integration [2]. A simple substitution of VBr3 with VCl3 in a C(sp³)-H fluorination reaction, for instance, would not yield the same catalytic profile, as the bromide ligands can modulate Lewis acidity and stability of the active intermediate differently [3]. The following evidence demonstrates the quantifiable differences that must guide procurement decisions.

Vanadium(III) Bromide Comparative Performance Data: A Quantitative Evidence Guide for Scientists


Unit Cell Volume and Interlayer Spacing: A Quantitative Comparison of VCl3, VBr3, and VI3 for 2D Material Fabrication

The selection of a vanadium trihalide for exfoliation into 2D layers is governed by its interlayer van der Waals gap and unit cell dimensions, which directly influence exfoliation energy and strain transfer to substrates. VBr3 presents an intermediate crystal structure between the smaller chloride and the larger iodide, offering a distinct balance of properties. At 100K, VBr3 adopts a trigonal structure with unit cell parameters a = 637.11(5) pm and c = 1837.63(16) pm [1]. This corresponds to a unit cell volume that is approximately 12% larger than VCl3 (as derived from structural data in the same study) and significantly smaller than VI3, which exhibits a notably expanded c-axis and larger van der Waals gap [2]. This intermediate volume and interlayer spacing in VBr3 makes it an optimal candidate for mechanical exfoliation where a balance between layer cohesion and processability is required.

2D Materials Crystal Engineering Van der Waals Epitaxy

Magnetic Ordering and Hysteresis-Free Structural Phase Transition: A Distinct Advantage of VBr3 Over CrBr3

A critical differentiator for materials in spintronic applications is the nature of their structural and magnetic phase transitions. VBr3 demonstrates a clear advantage over the chromium-based analog CrBr3 in this regard. While CrBr3 exhibits a first-order structural transition between low-temperature (BiI3-type) and high-temperature (AlCl3-type) phases with large thermal hysteresis [1], VBr3 shows a structural transition with no measurable hysteresis [2]. Furthermore, VBr3 possesses a magnetic ordering temperature of approximately 27 K, below which it enters an antiferromagnetic state [3]. This combination of a hysteresis-free structural transition and a well-defined, relatively high magnetic ordering temperature (compared to other layered magnets) makes VBr3 a more predictable and reliable material for device fabrication, where thermal cycling can otherwise degrade performance.

Spintronics Magnetic Semiconductors Phase Transitions

Synthetic Utility: VBr3 as a Superior Precursor for C(sp³)-H Fluorination Catalysis

In the domain of C(sp³)-H functionalization, the choice of vanadium halide precursor is critical for reaction efficiency. VBr3 is specifically and widely cited for its utility as a catalyst in C(sp³)-H fluorination, particularly for benzylic positions , [1]. In contrast, its closest analog, VCl3, is not typically employed for this transformation, with its primary uses being as a precursor for other vanadium complexes or in different polymerization catalysis contexts [2]. This divergent application is likely due to the greater lability of the bromide ligand, which facilitates the formation of a catalytically active vanadium species in situ, whereas the more tightly bound chloride ligand in VCl3 may inhibit this process.

Organic Synthesis Late-Stage Functionalization Fluorination

Physicochemical Profile: Quantified Hygroscopicity and Solubility for Safe Handling and Processing

The handling and processing of VBr3 require specific protocols due to its quantifiable physicochemical properties, which differ from other vanadium halides. VBr3 is described as an 'extremely hygroscopic' solid that decomposes upon contact with air, light, or moisture to form vanadium oxides and hydrogen bromide . This is a more severe air-sensitivity profile than VCl3, which, while also hygroscopic, is more stable in air [1]. This necessitates procurement of VBr3 in high-purity (e.g., 99.5% metals basis) and its storage and use under a strictly inert atmosphere. Its solubility is also defined: it is soluble in water and tetrahydrofuran (THF), forming adducts in the latter [2], . Understanding this quantified sensitivity is essential for procurement to ensure appropriate handling infrastructure is in place.

Materials Handling Lab Safety Solubility

Density as a Material Selection Factor: VBr3 vs. VCl3 in Composite Formulation

The physical property of density is a key selection criterion in applications where mass loading is a critical parameter, such as in the formulation of polymer composites, battery electrodes, or pyrotechnic materials. VBr3 has a reported density of 4.00 g/cm³ [1], . This is in contrast to VCl3, which has a density of 3.00 g/cm³ [2]. This 33% increase in density for the bromide analog can be a decisive factor for applications requiring a higher mass of active material per unit volume or for achieving specific buoyancy or sedimentation characteristics in a fluid medium.

Materials Science Composites Density

Magnetic Susceptibility: Quantifying Paramagnetism for Analytical and Separation Applications

For applications relying on magnetic properties, such as magnetic separation, susceptibility measurements, or as a component in magnetically responsive materials, the quantitative magnetic susceptibility is a crucial specification. VBr3 has a reported molar magnetic susceptibility of +2890.0 × 10⁻⁶ cm³/mol [1], [2]. This value is distinct from other vanadium halides; for instance, VI3 is known to be ferromagnetic with a much larger and qualitatively different magnetic response [3]. This quantifiable paramagnetism of VBr3 can be exploited in analytical methods or used to tune the bulk magnetic properties of a composite material.

Magnetochemistry Analytical Chemistry Materials Characterization

High-Value Application Scenarios for Vanadium(III) Bromide: Where Evidence Confirms a Procurement Advantage


Fabrication of Next-Generation 2D Magnetic and Spintronic Devices

The unique combination of a hysteresis-free structural phase transition, an antiferromagnetic ground state below 27 K, and an intermediate unit cell volume (a=637.11 pm, c=1837.63 pm) makes VBr3 a compelling candidate for exfoliation into 2D layers. The absence of thermal hysteresis, a property not shared by its CrBr3 analog, ensures that the material's structure remains predictable during thermal cycling, a critical requirement for reliable device performance. The layered structure, confirmed by single-crystal X-ray diffraction, facilitates mechanical exfoliation for creating van der Waals heterostructures. Researchers should procure high-purity VBr3 (≥99.5% metals basis) for these applications to ensure reproducible magnetic and electronic properties.

Catalyst for Late-Stage C(sp³)-H Fluorination in Pharmaceutical Synthesis

VBr3 is the specified and commercially available precursor for catalyzing the selective fluorination of benzylic C(sp³)-H bonds. This late-stage functionalization is a highly sought-after transformation in medicinal chemistry for modulating drug properties. The specificity of VBr3 for this role, as opposed to VCl3 which is not commonly used for this purpose, is a key differentiator. For this application, procurement of VBr3 with a purity of 99.5% (metals basis) is recommended to minimize side reactions and ensure high catalytic turnover. The material should be stored and handled under an inert atmosphere to prevent decomposition and maintain catalytic activity.

Precursor for High-Density Vanadium-Containing Thin Films and Composites

The high density of VBr3 (4.00 g/cm³) compared to VCl3 (3.00 g/cm³) makes it a preferred precursor for applications where high mass loading is critical. This includes the chemical vapor deposition (CVD) or atomic layer deposition (ALD) of dense vanadium oxide, nitride, or sulfide thin films for microelectronics. Its solubility in THF and ability to form adducts also makes it suitable for solution-based precursor delivery. The 33% higher density translates directly to more vanadium atoms per unit volume in the final film or composite, which can enhance properties like electrical conductivity or mechanical strength. Procuring high-purity material is essential to prevent contamination in sensitive thin-film processes.

Calibrant and Standard in Magnetochemistry and Analytical Chemistry

With a well-defined and quantifiable paramagnetic molar susceptibility of +2890.0 × 10⁻⁶ cm³/mol, VBr3 can serve as a valuable standard or calibrant in magnetic susceptibility measurements. Its paramagnetic response is distinct from the ferromagnetic VI3 and the less-studied VCl3. This makes it a useful reference material for labs performing magnetochemistry research or using magnetic separation techniques. The availability of VBr3 with a certified purity (e.g., 99.5% metals basis) from major suppliers ensures the reliability and reproducibility of these analytical measurements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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